7-Methoxy-5-azaspiro[2.4]heptane
Description
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
7-methoxy-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C7H13NO/c1-9-6-4-8-5-7(6)2-3-7/h6,8H,2-5H2,1H3 |
InChI Key |
JCOXLNNECBLFQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCC12CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features, molecular properties, and applications of 7-Methoxy-5-azaspiro[2.4]heptane and related compounds:
Key Comparative Analysis
Functional Group Impact
- Amino and Ketone Groups (7-Amino-5-azaspiro[2.4]heptan-4-one): The amino group introduces basicity, while the ketone increases polarity, making this compound suitable for hydrogen-bonding interactions in drug design .
- Benzyl and Hydrochloride Modifications: Benzyl groups (e.g., in (S)-7-Amino-5-benzyl-... dihydrochloride) enhance lipophilicity, whereas hydrochloride salts improve aqueous solubility and crystallinity .
Physicochemical Properties
- Collision Cross-Section (CCS) : this compound exhibits a CCS of 130.4 Ų for [M+H]+, which is distinct from other derivatives due to its methoxy substituent .
- Molecular Weight and Solubility : Derivatives like 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane (MW 189.25) are more lipophilic, whereas amine-containing variants (e.g., 7-Methyl-5-azaspiro...heptan-7-amine) show improved solubility in acidic media .
Preparation Methods
Cycloaddition-Based Synthesis
One effective method for synthesizing spirocyclic compounds involves cycloaddition reactions using a methylene group precursor. This approach is detailed in patents describing the preparation of related azaspiro derivatives:
- Starting Material : A (3S)-3-methyl-5-oxo-pyrrolidine derivative serves as the chiral building block.
- Reaction Steps :
- Exo-Methylenation: The methylene group is introduced into the pyrrolidine structure.
- Cycloaddition: The methylene group undergoes cycloaddition to form the spirocyclic framework.
- Advantages :
- High stereochemical control.
- Simple construction of the spirocyclic structure.
- Challenges :
Esterification and Hydrolysis
Another method involves esterification followed by hydrolysis to isolate the desired compound:
- Procedure :
- React intermediates such as 5-azaspiro[2.4]heptane derivatives with phthalic anhydride in pyridine at elevated temperatures (50–120°C).
- Hydrolyze the ester using hydrochloric acid to yield the target compound.
- Key Parameters :
- Reaction temperature: Critical for optimizing yield and purity.
- Solvent: Dichloromethane extraction ensures efficient separation of organic layers.
- Results :
Optical Resolution via Chiral Columns
For optically active forms, high-performance liquid chromatography (HPLC) using chiral columns is employed:
- Steps :
- Separate enantiomers of 7-amino-7-methyl-5-azaspiro[2.4]heptane derivatives.
- Recycle non-target isomers for reuse.
- Limitations :
Reaction Conditions and Optimization
Temperature Control
Temperature significantly impacts reaction kinetics and stereochemical outcomes:
Solvent Selection
Solvents like dichloromethane ensure efficient extraction during hydrolysis steps, enhancing overall yield.
Catalysts
Pyridine acts as a catalyst in esterification reactions, facilitating nucleophilic attack on anhydrides.
Data Table: Reaction Parameters
| Reaction Step | Temperature (°C) | Catalyst/Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Esterification | 50–120 | Pyridine | ~74.5 | ~96.5 |
| Cycloaddition | Moderate | Methylene precursor | High | High |
| Optical Resolution (HPLC) | Room Temp | Chiral Column | N/A | N/A |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methoxy-5-azaspiro[2.4]heptane, and how do reaction conditions influence yield?
- Methodological Answer : The stereocontrolled synthesis of azaspiro compounds typically involves intramolecular cyclization or ring-closing metathesis. For example, spirocyclic amines can be synthesized via reductive amination of ketones with appropriate amines under acidic conditions, followed by cyclization using catalysts like Pd(OAc)₂ . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical. Evidence from improved syntheses of analogous compounds (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) highlights the use of NaBH₄ for selective reductions and NaOMe for deprotection, achieving yields >85% .
Q. How is structural characterization of this compound performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Advanced spectroscopic techniques are employed:
- NMR : - and -NMR identify methoxy groups () and spirocyclic proton splitting patterns.
- X-ray crystallography : Resolves absolute configuration, as demonstrated in analogous spiro compounds (e.g., 5-azaspiro[2.3]hexane derivatives) .
- HRMS : Validates molecular formula (e.g., C₇H₁₁NO₂ for this compound) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications:
- Acute toxicity (Oral, Category 4) : Use fume hoods and avoid inhalation/ingestion.
- Skin/Eye Irritation (Category 2/2A) : Wear nitrile gloves and safety goggles.
- Respiratory Protection : Use NIOSH-approved respirators if ventilation is inadequate .
Advanced Research Questions
Q. How can conformational rigidity of this compound be exploited in drug design?
- Methodological Answer : The spirocyclic core restricts rotational freedom, mimicking bioactive conformations of neurotransmitters. For instance, 5-azaspiro[2.3]hexane derivatives act as "frozen" analogs of L-glutamic acid, enabling selective targeting of metabotropic glutamate receptors . Computational modeling (e.g., DFT calculations) predicts binding affinity, while in vitro assays validate receptor subtype selectivity.
Q. What experimental design strategies optimize the scalability of this compound synthesis?
- Methodological Answer : Use factorial design to evaluate critical variables:
Q. How should researchers address contradictions in spectroscopic data for azaspiro compounds?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or impurities. Mitigation steps:
- Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres.
- 2D-NMR (COSY, NOESY) : Resolve overlapping signals; NOE correlations confirm spatial proximity of methoxy and spirocyclic protons .
- HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) using C18 columns and 0.1% TFA mobile phase .
Q. What role does this compound play in probing enzyme active sites?
- Methodological Answer : The compound’s constrained structure serves as a transition-state analog in enzyme inhibition studies. For example:
- Kinetic assays : Measure values against serine hydrolases using fluorogenic substrates.
- Docking simulations : AutoDock Vina predicts binding modes, validated by X-ray co-crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
